1-Bromo-2,5-difluorobenzene-d3

Analytical Chemistry Bioanalysis Stable Isotope-Labeled Internal Standards

Quantitative MS requires an internal standard that is chemically identical yet mass-distinct. Non-deuterated analogs co-elute and share nominal mass, invalidating results. This deuterated SIL analog (BrC₆D₃F₂) solves that: - +3 Da mass shift enables selective MS detection vs. the unlabeled analyte - Isotopic enrichment ensures no cross-talk or interference - Maintains identical extraction recovery and ionization efficiency for regulatory-compliant PK/environmental assays

Molecular Formula C6H3BrF2
Molecular Weight 196.01 g/mol
CAS No. 1219795-54-6
Cat. No. B12393051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2,5-difluorobenzene-d3
CAS1219795-54-6
Molecular FormulaC6H3BrF2
Molecular Weight196.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)F
InChIInChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H/i1D,2D,3D
InChIKeyXCRCSPKQEDMVBO-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2,5-difluorobenzene-d3 (CAS 1219795-54-6): Deuterated Halogenated Aromatic Procurement Specifications


1-Bromo-2,5-difluorobenzene-d3 (CAS 1219795-54-6) is a stable isotope-labeled (SIL) analog of the non-deuterated compound 1-bromo-2,5-difluorobenzene (CAS 399-94-0). It is characterized by the substitution of three aromatic protons with deuterium atoms at the 1, 2, and 4 positions of the benzene ring, resulting in the molecular formula BrC₆D₃F₂ and a molecular weight of 196.01 g/mol . The compound is primarily utilized as an internal standard (IS) in quantitative mass spectrometry (MS) applications, including LC-MS and GC-MS, due to its near-identical physicochemical properties to the unlabeled analyte but with a distinct +3 Da mass shift .

Product Type Stable isotope-labeled internal standard (SIL-IS)
Label Stability Aromatic C–D bonds, non-exchangeable under typical conditions
Method Compatibility LC-MS, GC-MS quantification; co-elution with unlabeled analyte

Why 1-Bromo-2,5-difluorobenzene-d3 Cannot Be Replaced by Unlabeled or Structurally Similar Analogs in Quantitative MS


Generic substitution of 1-Bromo-2,5-difluorobenzene-d3 with the non-deuterated analog or other halogenated aromatics is analytically invalid for rigorous quantification. While the unlabeled compound (1-bromo-2,5-difluorobenzene) is chemically identical in reactivity, it co-elutes and shares the same nominal mass, rendering it indistinguishable from the target analyte in MS detection and thus useless as an internal standard . Conversely, using structurally related but non-isotopologous compounds (e.g., 1-bromo-4-fluorobenzene) introduces differential ionization efficiencies and matrix effect susceptibilities, which compromise accuracy and precision in complex biological or environmental matrices [1]. The deuterated analog uniquely provides the requisite combination of chemical equivalence for co-extraction and a distinct mass for selective detection, which is critical for meeting stringent regulatory and research validation criteria.

Unlabeled analog
Co-elutes and shares nominal mass; indistinguishable from analyte in MS. Cannot serve as internal standard.
Structurally related non-isotopologues
Different ionization efficiency and matrix effect susceptibility compromise accuracy and precision in complex matrices.
Other isotopologues without mass shift validation
Insufficient mass shift risks isotopic overlap and cross-talk in SRM/MRM, invalidating regulatory quantification.

1-Bromo-2,5-difluorobenzene-d3: Quantitative Differentiation from Unlabeled and Non-Isotopic Analogs


Isotopic Enrichment and Chemical Purity: Quantitative Basis for Analytical Reliability

1-Bromo-2,5-difluorobenzene-d3 is specified with an isotopic enrichment of 98 atom % D . This is a critical differentiator from the unlabeled analog, 1-bromo-2,5-difluorobenzene, which has 0% deuterium enrichment and thus provides no mass differentiation for MS applications. The deuterated compound also demonstrates a high chemical purity (>98%), ensuring minimal interference from unlabeled species in quantitative assays . This high enrichment and purity directly support the linearity and accuracy of calibration curves in LC-MS/MS methods, as the presence of unlabeled analyte in the internal standard can introduce significant bias in low-concentration measurements.

Isotopic enrichment
Class-level
≥98 atom % D
Enables low-LLOQ calibration curves; reduces bias from unlabeled IS interference.
Vendor CoA specification; purity >98% supports linearity.
Analytical Chemistry Bioanalysis Stable Isotope-Labeled Internal Standards

Mass Spectrometry Differentiation: +3 Da Mass Shift as a Core Requirement for SIL-IS

The substitution of three hydrogen atoms (¹H) with deuterium (²H) in 1-Bromo-2,5-difluorobenzene-d3 results in a nominal mass increase of 3.02 Da compared to the unlabeled 1-bromo-2,5-difluorobenzene (MW 192.99 vs. 196.01) . This mass shift is a fundamental requirement for its function as a stable isotope-labeled internal standard (SIL-IS). In contrast, the unlabeled analog provides no mass shift (Δ = 0 Da), and structurally related non-isotopologous compounds (e.g., 1-bromo-4-fluorobenzene) have different molecular formulas, resulting in unpredictable mass shifts and, more critically, different ionization behaviors and chromatographic retention times. A mass difference of at least +3 Da is considered optimal for small molecules to avoid isotopic peak overlap with the analyte in MS spectra, ensuring selective ion monitoring (SIM) or multiple reaction monitoring (MRM) is possible without crosstalk .

Mass shift
Class-level
Target (d3): +3.02 Da Unlabeled: 0 Da
Avoids isotopic peak overlap; meets ≥+3 Da recommendation for small-molecule SIL-IS.
Nominal mass difference calculated from molecular formula.
Mass Spectrometry LC-MS GC-MS Quantitative Bioanalysis

Label Stability: Deuterium Placement on Non-Exchangeable Aromatic Carbons

The three deuterium labels in 1-Bromo-2,5-difluorobenzene-d3 are situated on aromatic carbons (positions 1, 2, and 4 of the benzene ring), which are non-exchangeable under standard analytical and physiological conditions . This contrasts with compounds labeled on heteroatoms (e.g., -OD, -ND₂) or on alpha carbons adjacent to carbonyls, which are prone to rapid back-exchange to hydrogen in protic solvents like water, methanol, or biological fluids . While specific data for this compound's exchange rate is unavailable in the public domain, class-level knowledge confirms that aromatic C-D bonds are kinetically stable due to the high activation energy required for H/D exchange. This intrinsic label stability ensures that the mass shift of +3 Da is maintained throughout sample preparation, storage, and analysis, a critical factor for long-term method reproducibility and avoiding signal drift.

Label stability
Class-level
Non-exchangeable aromatic C–D bonds
Maintains +3 Da shift throughout sample prep, storage, and analysis.
No back-exchange in protic media; structurally inferred class-level knowledge.
Hydrogen-Deuterium Exchange Stable Isotope Labeling Method Robustness

Product Traceability: Certificate of Analysis and Re-Testing Protocol

In contrast to generic unlabeled reagents or compounds sourced from non-specialist chemical suppliers, commercial batches of 1-Bromo-2,5-difluorobenzene-d3 from specialized isotope vendors come with a documented Certificate of Analysis (CoA) that verifies lot-specific isotopic enrichment (≥98 atom % D) and chemical purity . Furthermore, the product's technical datasheet includes a formal re-analysis recommendation: 'After three years, the compound should be re-analyzed for chemical purity before use' . This represents a verifiable differentiator in product stewardship and long-term reliability, which is absent for non-deuterated, off-the-shelf halogenated benzenes. This protocol is crucial for laboratories operating under ISO 17025 or GLP principles, where documentation of standard integrity over time is mandated.

Traceability
Lot attribute
CoA + re-test after 3 years
Supports GLP/ISO 17025 documentation requirements; mitigates degradation risk.
Vendor-provided re-analysis recommendation.
Quality Assurance Regulatory Compliance Supply Chain Reliability

Primary Application Scenarios for 1-Bromo-2,5-difluorobenzene-d3 in Analytical and Synthetic Workflows


Quantitative LC-MS/MS or GC-MS Analysis of 1-Bromo-2,5-difluorobenzene in Complex Matrices

This is the primary and most defensible application scenario. 1-Bromo-2,5-difluorobenzene-d3 is used as a stable isotope-labeled internal standard (SIL-IS) for the accurate and precise quantification of the unlabeled compound in complex sample matrices such as biological fluids, environmental extracts, or reaction mixtures . The +3 Da mass shift (Evidence Item #2) enables the mass spectrometer to distinguish it from the analyte, while its near-identical chemical behavior ensures it co-elutes and corrects for matrix effects, extraction losses, and instrument variability . The high isotopic enrichment (Evidence Item #1) and non-exchangeable label placement (Evidence Item #3) ensure the internal standard's response remains stable and free from interference over the method's operational range, which is critical for achieving the accuracy and precision required in pharmacokinetic (PK) studies, environmental monitoring, and clinical toxicology assays.

NMR-Based Structural Elucidation and Mechanistic Studies

While not its primary commercial application, this compound can serve as a deuterium-labeled probe in organic synthesis and mechanistic studies. Its deuterium labeling can be used in ²H NMR spectroscopy to track the incorporation or fate of the aromatic moiety in a chemical reaction without altering the steric or electronic properties of the molecule. For instance, in cross-coupling reactions where 1-bromo-2,5-difluorobenzene is a substrate, the deuterated analog can be used in isotope tracer experiments to differentiate between the starting material and a newly formed product, or to study kinetic isotope effects, leveraging the quantitative structural integrity and isotopic purity defined in the product specifications (Evidence Item #1) . This application relies on the compound's identity as a direct, non-exchangeable isosteric replacement for the parent compound.

Preparation of Deuterated Drug Metabolites or Synthesis Intermediates

1-Bromo-2,5-difluorobenzene-d3 can be used as a starting material or building block in the multi-step synthesis of more complex deuterium-labeled molecules, such as deuterated pharmaceuticals, agrochemicals, or their metabolites . Because the deuterium labels are on the aromatic ring, they are retained through numerous synthetic transformations, including lithiation, cross-coupling (Suzuki, Negishi, etc.), and nucleophilic aromatic substitution. This allows researchers to create isotopically labeled versions of target molecules for use as internal standards in metabolism, disposition, and pharmacokinetic studies, or to investigate the metabolic fate of drugs. The traceable purity and enrichment (Evidence Item #4) of the starting material are crucial for ensuring the final product meets analytical requirements, thereby reducing the risk of costly synthetic failures.

Application
Selection Property
Validation Focus
LC-MS/MS quantification in bioanalytical and environmental research
Co-elution with unlabeled analyte; matrix-effect correction
Method accuracy, precision, LLOQ; lot-specific isotopic enrichment
NMR mechanistic studies and isotope tracer experiments
Deuterium-labeled isosteric replacement
Structural integrity; absence of label scrambling
Synthesis of deuterated metabolites or probes
Non-exchangeable aromatic labeling
Retention of isotopic purity through multi-step reactions

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